molecular formula C13H10ClN3O3 B1519294 2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid CAS No. 1146289-92-0

2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid

Cat. No. B1519294
CAS RN: 1146289-92-0
M. Wt: 291.69 g/mol
InChI Key: HUKQKKQZFDOPKN-UHFFFAOYSA-N
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Description

“2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid” is a chemical compound with the CAS Number: 1146289-92-0 . It has a molecular weight of 291.69 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoic acid . The InChI code is 1S/C13H10ClN3O3/c14-8-5-6-11(15-7-8)17-13(20)16-10-4-2-1-3-9(10)12(18)19/h1-7H,(H,18,19)(H2,15,16,17,20) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 291.69 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Organic Synthesis Reagent

2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid: is utilized as a reagent in organic synthesis. Its structure allows for the introduction of the pyridine moiety into larger molecules, which is a common structural component in many pharmaceuticals .

Pharmaceutical Intermediates

This compound serves as an intermediate in the pharmaceutical industry. It can be used in the synthesis of various drugs, particularly those that target neurological pathways, due to the presence of the pyridine ring which is often found in neuro-active compounds .

Suzuki-Miyaura Coupling Processes

The compound is involved in Suzuki-Miyaura coupling reactions, a type of cross-coupling method used to create carbon-carbon bonds. This is crucial for constructing complex organic molecules, including polymers and pharmaceuticals .

Proteomics Research

It is a specialty product for proteomics research, aiding in the study of proteomes. Proteomics is the large-scale study of proteins, which are vital parts of living organisms, with many functions. The compound is used to identify and quantify proteins and to study their structure and function .

Anti-Fibrosis Activity

In medicinal chemistry, the compound has been used to synthesize novel pyrimidine derivatives with anti-fibrotic activity. These derivatives have shown potential in inhibiting the expression of collagen in vitro, indicating that they might be developed into novel anti-fibrotic drugs .

Positron Emission Tomography (PET) Radioligand Synthesis

The compound has been employed in the preparation of PET radioligands, which are used in imaging studies to observe metabolic processes in the body. This application is particularly important in the field of medical diagnostics .

properties

IUPAC Name

2-[(5-chloropyridin-2-yl)carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c14-8-5-6-11(15-7-8)17-13(20)16-10-4-2-1-3-9(10)12(18)19/h1-7H,(H,18,19)(H2,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKQKKQZFDOPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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